2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a pyridine, and a thiophene . These functional groups are common in many biologically active compounds and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, similar compounds have a certain molecular weight and may be crystalline .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds with similar structural features often focuses on their pharmacokinetics and metabolism within the human body. For example, studies on novel orexin receptor antagonists and organophosphorothioate-type insecticides explore how these compounds are metabolized and eliminated from the body, providing crucial information for developing medications with optimal efficacy and safety profiles (Renzulli et al., 2011) (Bicker et al., 2005).
Diagnostic Imaging
Certain benzamide derivatives have been used in diagnostic imaging, for example, in detecting melanoma metastases. This application demonstrates the potential of structurally related compounds in medical diagnostics, providing non-invasive methods to identify and monitor diseases (Maffioli et al., 1994).
Neurology and Psychopharmacology
Research into the effects of benzodiazepine derivatives on neurological functions and disorders, such as idiopathic restless legs syndrome, illustrates the potential therapeutic applications of related compounds in treating neurological conditions (Tribl et al., 2001).
Toxicology
Studies on the toxicological impact of organophosphate and pyrethroid pesticides shed light on the environmental and health risks associated with exposure to these compounds, contributing to the development of safer agricultural practices and regulations (Babina et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likevascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play a crucial role in cell proliferation and angiogenesis.
Biochemical Pathways
Compounds with similar structures have been known to affect pathways related tocell proliferation, angiogenesis, and collagen synthesis . The downstream effects of these pathways could include changes in cell growth, vascular development, and tissue remodeling.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-8-13(19)1-2-14(15)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYLOKLOWFVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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